molecular formula C7H14BrNO B13199446 1-(3-Bromopropyl)-3-methoxyazetidine

1-(3-Bromopropyl)-3-methoxyazetidine

Cat. No.: B13199446
M. Wt: 208.10 g/mol
InChI Key: AVPHRJLNOVPCLZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-methoxyazetidine is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromopropyl group and a methoxy group attached to the azetidine ring

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-3-methoxyazetidine typically involves the reaction of 3-methoxyazetidine with 1,3-dibromopropane under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Bromopropyl)-3-methoxyazetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 3-methoxyazetidine-1-propene.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide. Reduction reactions can convert the methoxy group to a hydroxyl group using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropyl)-3-methoxyazetidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-methoxyazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

1-(3-Bromopropyl)-3-methoxyazetidine can be compared with other similar compounds, such as:

    1-(3-Chloropropyl)-3-methoxyazetidine: Similar structure but with a chlorine atom instead of bromine. It may have different reactivity and biological activity due to the difference in halogen atoms.

    1-(3-Bromopropyl)-3-hydroxyazetidine: Similar structure but with a hydroxyl group instead of a methoxy group. This compound may have different solubility and reactivity properties.

    1-(3-Bromopropyl)-3-ethoxyazetidine: Similar structure but with an ethoxy group instead of a methoxy group. The longer alkyl chain can influence the compound’s lipophilicity and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14BrNO

Molecular Weight

208.10 g/mol

IUPAC Name

1-(3-bromopropyl)-3-methoxyazetidine

InChI

InChI=1S/C7H14BrNO/c1-10-7-5-9(6-7)4-2-3-8/h7H,2-6H2,1H3

InChI Key

AVPHRJLNOVPCLZ-UHFFFAOYSA-N

Canonical SMILES

COC1CN(C1)CCCBr

Origin of Product

United States

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